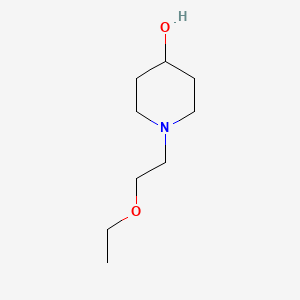

1-(2-Ethoxyethyl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethoxyethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the ethoxyethyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)piperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target glycols. The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form saturated products.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Substitution: Reagents such as ethyl bromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated piperidine derivatives.

Substitution: Formation of monoethyl ethers.

Scientific Research Applications

1-(2-Ethoxyethyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-ol is not well-documented. piperidine derivatives are known to interact with various molecular targets and pathways, including neurotransmitter receptors and enzymes. The presence of the ethoxyethyl and hydroxyl groups may influence the compound’s binding affinity and activity at these targets .

Comparison with Similar Compounds

Similar Compounds

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride: A related compound with similar structural features.

N-(2-ethoxyethyl)piperidine derivatives:

Uniqueness

1-(2-Ethoxyethyl)piperidin-4-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups on the piperidine ring. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other piperidine derivatives.

Biological Activity

1-(2-Ethoxyethyl)piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an ethoxyethyl group attached to the piperidine ring, which influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO. The compound features a piperidine ring, which is known for its versatility in biological applications. The ethoxyethyl substituent contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.

This compound exhibits multiple mechanisms of action depending on the biological target:

- CCR5 Antagonism : Similar to other piperidine derivatives, it may act as an antagonist to the CCR5 receptor, which is crucial in the entry of HIV into host cells. This mechanism suggests potential applications in antiviral therapies.

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can mitigate oxidative stress in various cellular environments .

Antiviral Activity

Research has indicated that compounds related to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against viruses such as cytomegalovirus and SARS-CoV-2 . The specific mechanisms by which these compounds exert their antiviral effects are still under investigation but may involve interference with viral replication processes.

Anticancer Potential

Piperidine derivatives, including this compound, have been studied for their anticancer activities. They have demonstrated potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Notably, studies have highlighted the ability of these compounds to affect cell cycle regulation and apoptosis pathways .

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for anticonvulsant and analgesic properties. It has shown promise in models of maximal electroshock seizures and pain relief, indicating potential utility in treating neurological disorders .

Case Studies and Research Findings

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)piperidin-4-ol |

InChI |

InChI=1S/C9H19NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 |

InChI Key |

WKBABWQTVFVQQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1CCC(CC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.